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Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer
cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly
active tetrameric state and a less active dimeric state allows cancer cells to divert glucose
metabolites into anabolic pathways, supporting rapid proliferation. DASA-58 is a potent and
selective small-molecule allosteric activator of PKM2. This technical guide provides an in-depth
overview of DASA-58, including its mechanism of action, key quantitative data, detailed
experimental protocols for its characterization, and its effects on relevant signaling pathways.

Introduction to DASA-58 and Pyruvate Kinase M2

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of
phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of pyruvate kinase
(PKM2) is predominantly expressed in embryonic and tumor cells. Unlike the constitutively
active M1 isoform found in most adult tissues, PKM2 activity is allosterically regulated. In
cancer cells, PKM2 is often found in a less active dimeric form, which leads to an accumulation
of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose
phosphate pathway, for the production of nucleotides, lipids, and amino acids necessary for cell
growth and division.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b606943?utm_src=pdf-interest
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

DASA-58 is a small molecule that acts as a specific activator of PKM2.[1] By binding to an
allosteric site, DASA-58 promotes the formation of the stable, highly active tetrameric form of
PKMZ2.[2][3] This activation effectively reverses the Warburg effect by enhancing the conversion
of PEP to pyruvate, thereby reducing the availability of glycolytic intermediates for anabolic
processes and suppressing tumor growth.[2]

Mechanism of Action of DASA-58

DASA-58 is a potent and selective allosteric activator of PKM2.[2] Its mechanism of action
involves binding to a distinct pocket at the subunit interface of the PKM2 enzyme, which is
different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).
This binding stabilizes the interaction between PKM2 subunits, promoting the formation of the
catalytically active tetramer. By locking PKM2 in its tetrameric conformation, DASA-58 converts
the enzyme into a constitutively active state, resistant to inhibition by phosphotyrosine-
containing proteins. This leads to a significant increase in pyruvate kinase activity within the
cell.

The activation of PKM2 by DASA-58 has several downstream consequences. It enhances the
glycolytic flux, leading to increased pyruvate and subsequent lactate production. Furthermore,
DASA-58-mediated activation of PKM2 has been shown to inhibit the activity of hypoxia-
inducible factor 1-alpha (HIF-1a) and the production of the pro-inflammatory cytokine
interleukin-1 beta (IL-1[3).

Quantitative Data for DASA-58

The following table summarizes key quantitative data for DASA-58's activity and effects.
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Parameter Value Cell Line/System Reference
ACH50 (in vitro) 38 nM Recombinant PKM2

AC90 (in vitro) 680 nM Recombinant PKM2

EC50 (in cells) 19.6 uM A549 cells

Effect on PK Activity in
Breast Cancer Cells

Enhanced pyruvate
kinase activity with 15
1M DASA-58 over 24-
72h

Breast Cancer Cells

Effect on Extracellular
Acidification and

Lactate

Increased with 30 uM
and 60 uM DASA-58
over 0-72h

BCa and Prostate

Cancer Cells

Inhibition of Lung
Metastases

~6-fold reduction

PC3 cells in SCID

mice

Experimental Protocols
Pyruvate Kinase M2 Activity Assay

This protocol describes a common indirect method to measure PKM2 activity by coupling the

production of pyruvate to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to

NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Materials:

Recombinant human PKM2 or cell lysate

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCI, 10 mM MgCI2

Phosphoenolpyruvate (PEP) solution

ADP solution

NADH solution
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Lactate Dehydrogenase (LDH)

DASA-58 stock solution (in DMSO)

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a reaction master mix in the assay buffer containing PEP, ADP, NADH, and LDH at
their final desired concentrations.

o Add DASA-58 or vehicle (DMSO) to the appropriate wells of the 96-well plate.

e Add the recombinant PKM2 enzyme or cell lysate to each well.

« Initiate the reaction by adding the reaction master mix to all wells.

o Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C.

e Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20
minutes).

e Calculate the rate of NADH consumption from the linear portion of the curve. One unit of
pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1
pumol of pyruvate per minute.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein
in a cellular environment. The principle is that ligand binding stabilizes the target protein,
leading to a higher melting temperature.

Materials:
o Cultured cells expressing PKM2

o DASA-58 stock solution (in DMSO)
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Cell culture medium

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors
PCR tubes

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents
Anti-PKM2 antibody

Procedure:

Cell Treatment: Treat cultured cells with DASA-58 or vehicle (DMSO) at the desired
concentration and incubate for a specific time (e.g., 1 hour at 37°C) to allow for compound
uptake.

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of
temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler,
followed by cooling to room temperature for 3 minutes.

Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed
(e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the
protein concentration of the soluble fractions.

Western Blotting: Analyze the amount of soluble PKM2 at each temperature point by SDS-
PAGE and Western blotting using an anti-PKM2 antibody.
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» Data Analysis: Quantify the band intensities and plot the fraction of soluble PKM2 as a
function of temperature for both DASA-58-treated and vehicle-treated samples. A shift in the
melting curve to a higher temperature in the DASA-58-treated sample indicates target
engagement.

Assessment of PKM2 Tetramer Formation

This protocol outlines a method to assess the oligomeric state of PKM2 in response to DASA-
58 treatment using size-exclusion chromatography (SEC) or co-immunoprecipitation.

Materials:

Cultured cells expressing PKM2

o DASA-58 stock solution (in DMSO)

e Cell lysis buffer (non-denaturing)

¢ Size-exclusion chromatography column and system

o Co-immunoprecipitation reagents (e.g., anti-Flag antibody for Flag-tagged PKM2, Protein
A/G beads)

o SDS-PAGE and Western blotting reagents
e Anti-PKM2 antibody

Procedure (Size-Exclusion Chromatography):

Treat cells with DASA-58 or vehicle.

Lyse the cells under non-denaturing conditions.

Clarify the lysate by centrifugation.

Inject the lysate onto a size-exclusion chromatography column calibrated with molecular
weight standards.

Collect fractions and analyze them by SDS-PAGE and Western blotting for PKM2.
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e An increase in the proportion of PKM2 eluting in the higher molecular weight fractions
(corresponding to the tetramer) in DASA-58-treated cells indicates the promotion of tetramer
formation.

Procedure (Co-Immunoprecipitation):

o Co-express two differently tagged versions of PKM2 (e.g., Flag-PKM2 and endogenous
PKM2) in cells.

e Treat cells with DASA-58 or vehicle.

e Lyse the cells and perform immunoprecipitation using an antibody against one of the tags
(e.g., anti-Flag).

e Analyze the immunoprecipitate by Western blotting using an antibody against the other tag
(or endogenous PKM2).

e Anincreased amount of co-immunoprecipitated PKM2 in DASA-58-treated cells suggests
enhanced subunit association and tetramer formation.

HIF-1a Inhibition Assay

This protocol describes how to assess the inhibitory effect of DASA-58 on HIF-1a expression,
which is often induced under hypoxic conditions or by inflammatory stimuli like
lipopolysaccharide (LPS).

Materials:

e Cultured cells (e.g., macrophages or cancer cells)
e DASA-58 stock solution (in DMSO)

e LPS or a hypoxia chamber to induce HIF-1a

o Cell lysis buffer

o SDS-PAGE and Western blotting reagents
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e Anti-HIF-1a antibody

e Optional: HIF-1a reporter construct and luciferase assay system

Procedure (Western Blotting):

Pre-treat cells with DASA-58 or vehicle for a specified time.

Induce HIF-1a expression by treating with LPS or placing the cells in a hypoxia chamber.

Lyse the cells and prepare whole-cell extracts.

Analyze the expression levels of HIF-1a by Western blotting using an anti-HIF-1a antibody. A
decrease in the HIF-1a band intensity in DASA-58-treated cells indicates inhibition.

Procedure (Reporter Assay):

Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving
the expression of a reporter gene (e.g., luciferase).

o Pre-treat the transfected cells with DASA-58 or vehicle.
e Induce HIF-1a activity with LPS or hypoxia.

o Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's
instructions. A decrease in reporter activity in DASA-58-treated cells indicates inhibition of
HIF-1a transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of DASA-58, its impact on cellular
metabolism, and a typical experimental workflow for its characterization.
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Figure 1: Mechanism of DASA-58 action on PKM2 and glycolysis.
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Figure 2: Downstream effects of DASA-58-mediated PKM2 activation.
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Figure 3: A typical experimental workflow for characterizing DASA-58.

Conclusion

DASA-58 represents a valuable research tool and a potential therapeutic lead for targeting the
metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action as a PKM2
activator provides a clear rationale for its anti-tumor effects. The experimental protocols and
data presented in this guide offer a comprehensive resource for researchers and drug
development professionals working with DASA-58 and investigating the broader field of cancer
metabolism. Further studies are warranted to fully elucidate the therapeutic potential of DASA-
58 and other PKM2 activators in various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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